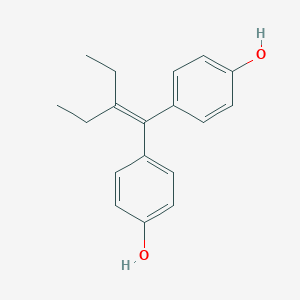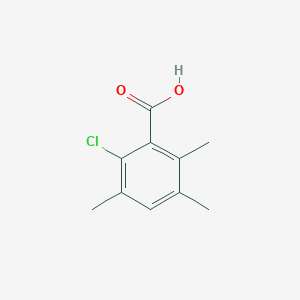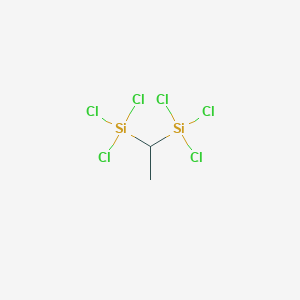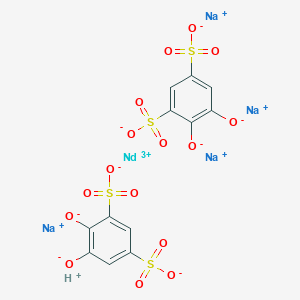
Neodymium pyrocatechin disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium pyrocatechin disulfonate (NPCD) is a coordination compound that has gained attention in recent years due to its potential applications in scientific research. It is a rare earth metal complex with a unique structure that makes it useful in a variety of fields, including biochemistry, pharmacology, and material science.
Wissenschaftliche Forschungsanwendungen
Neodymium pyrocatechin disulfonate has a wide range of potential applications in scientific research. It has been shown to have antioxidant properties, making it useful in studying oxidative stress in cells. Neodymium pyrocatechin disulfonate has also been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI). Additionally, Neodymium pyrocatechin disulfonate has been shown to have antimicrobial properties, making it useful in studying bacterial infections.
Wirkmechanismus
The mechanism of action of Neodymium pyrocatechin disulfonate is not fully understood. It is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Neodymium pyrocatechin disulfonate may interact with bacterial cell membranes, disrupting their function and leading to cell death. Further research is needed to fully understand the mechanism of action of Neodymium pyrocatechin disulfonate.
Biochemical and Physiological Effects:
Neodymium pyrocatechin disulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, potentially protecting against cellular damage and aging. Neodymium pyrocatechin disulfonate has also been shown to have antimicrobial properties, making it useful in treating bacterial infections. Additionally, Neodymium pyrocatechin disulfonate has been studied for its potential use as a contrast agent in MRI, allowing for improved imaging of tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
Neodymium pyrocatechin disulfonate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it accessible to researchers. Additionally, Neodymium pyrocatechin disulfonate has a unique structure that makes it useful in studying a variety of biological processes. However, there are also limitations to using Neodymium pyrocatechin disulfonate in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, Neodymium pyrocatechin disulfonate may have side effects or interactions with other compounds that are not yet known.
Zukünftige Richtungen
There are several future directions for research on Neodymium pyrocatechin disulfonate. One area of interest is its potential use as a contrast agent in MRI. Further research is needed to fully understand its properties and potential applications in this field. Additionally, Neodymium pyrocatechin disulfonate may have applications in treating bacterial infections, and further research is needed to explore this potential use. Finally, Neodymium pyrocatechin disulfonate may have other biological properties that have not yet been discovered, and further research is needed to fully understand its potential applications.
Synthesemethoden
Neodymium pyrocatechin disulfonate is synthesized by reacting neodymium nitrate with pyrocatechin disulfonic acid in the presence of a base. The resulting compound is then purified through recrystallization. The synthesis of Neodymium pyrocatechin disulfonate is relatively simple and can be performed in a laboratory setting.
Eigenschaften
CAS-Nummer |
15338-78-0 |
|---|---|
Produktname |
Neodymium pyrocatechin disulfonate |
Molekularformel |
C12H5Na4NdO16S4 |
Molekulargewicht |
769.6 g/mol |
IUPAC-Name |
tetrasodium;4,5-dioxidobenzene-1,3-disulfonate;hydron;neodymium(3+) |
InChI |
InChI=1S/2C6H6O8S2.4Na.Nd/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;/q;;4*+1;+3/p-7 |
InChI-Schlüssel |
IORXOSQBGKDHJL-UHFFFAOYSA-G |
SMILES |
[H+].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Nd+3] |
Kanonische SMILES |
[H+].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Nd+3] |
Synonyme |
neodymium pyrocatechin disulfonate neodymium pyrocatechin disulphonate NPD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



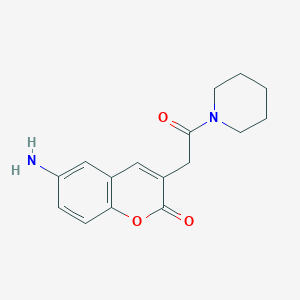

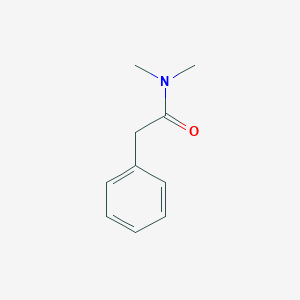
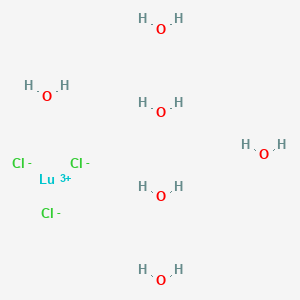
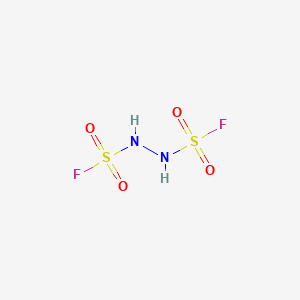
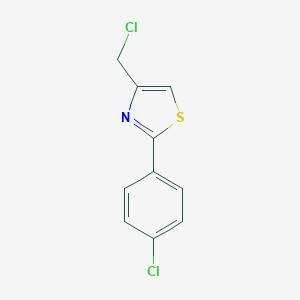


![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)

